molecular formula C12H10N2O8S B1678806 Ranelic acid CAS No. 135459-90-4

Ranelic acid

Cat. No.: B1678806
CAS No.: 135459-90-4
M. Wt: 342.28 g/mol
InChI Key: DJSXNILVACEBLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, which is a component of the drug Strontium ranelate . This drug is used to treat osteoporosis and increase bone mineral density (BMD) .

Mode of Action

Strontium ranelate, the strontium (II) salt of this compound, presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . It is therefore promoted as a “dual action bone agent” (DABA) indicated for use in the treatment of severe osteoporosis .

Biochemical Pathways

The biochemical pathways affected by Strontium ranelate involve both bone formation and bone resorption. It enhances osteoblastic cell replication and increases collagen synthesis while decreasing pre-osteoclast differentiation and bone-resorbing activity of mature osteoclasts . This dual action results in a rebalancing of bone turnover in favor of bone formation .

Pharmacokinetics

It is known that strontium ranelate is administered orally as a suspension

Result of Action

The result of the action of Strontium ranelate is an increase in bone mineral density and a reduction in the risk of fractures, including both vertebral and nonvertebral fractures, in patients with postmenopausal osteoporosis . It also increases markers of bone formation and decreases markers of bone resorption .

Action Environment

The action environment of Strontium ranelate is within the human body, specifically targeting the bonesIt is generally well-tolerated, with the most commonly reported adverse events being nausea and diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranelic acid can be synthesized through a series of chemical reactions involving the hydrolysis of tetra ester this compound with sodium hydroxide or potassium hydroxide solutions . The process involves refining the obtained sodium ranelate or potassium ranelate to produce the final product.

Industrial Production Methods

The industrial production of this compound typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ranelic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal cations.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydroxide, potassium hydroxide, and various metal salts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from reactions involving this compound include metal ranelates, such as strontium ranelate, which is used in medical applications .

Scientific Research Applications

Ranelic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Calcium Ranelate: Similar in structure but used less frequently due to different pharmacological properties.

    Magnesium Ranelate:

    Zinc Ranelate: Studied for its potential therapeutic effects in various conditions.

Uniqueness

Ranelic acid is unique due to its ability to form stable complexes with a wide range of metal cations. Strontium ranelate, in particular, stands out for its dual action on bone metabolism, making it a valuable therapeutic agent for osteoporosis .

Properties

IUPAC Name

5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSXNILVACEBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048237
Record name Ranelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135459-90-4, 135459-87-9
Record name Ranelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135459-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranelic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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